Stereochemistry-Dependent Estrogen Receptor Agonism: (3S)-cis-Hinkiresinol Demonstrates 10-Fold Higher Potency than Genistein and Superior Activity to trans-Isomer
In a direct comparative study, (3S)-cis-hinokiresinol exhibited estrogen receptor binding activity one order of magnitude greater than that of the well-known phytoestrogen genistein. This study also established that the (3S)-cis configuration is the most active stereoisomer, significantly outperforming the trans-hinokiresinol isomer and other enantiomers in both receptor binding and functional cell proliferation assays [1].
| Evidence Dimension | Estrogen Receptor Binding Affinity (Relative Activity) |
|---|---|
| Target Compound Data | Activity one order of magnitude (10x) greater than genistein; highest activity among cis/trans isomers/enantiomers |
| Comparator Or Baseline | Genistein (baseline, 1x activity); trans-hinokiresinol (lower activity) |
| Quantified Difference | ~10-fold higher activity vs. genistein; significant activity difference between cis- and trans- isomers |
| Conditions | Estrogen receptor binding assay; T47D breast cancer cell proliferation assay |
Why This Matters
This data establishes the specific (3S)-cis stereoisomer as the only appropriate choice for studies focused on high-potency estrogen receptor modulation, with trans-hinokiresinol or racemic mixtures representing a significant loss in experimental sensitivity.
- [1] Minami, E., Taki, M., Takaishi, S., Iijima, Y., Tsutsumi, S., & Akiyama, T. (2000). Stereochemistry of cis- and trans-hinokiresinol and their estrogen-like activity. Chemical and Pharmaceutical Bulletin, 48(3), 389–392. View Source
